![molecular formula C17H18N6O2 B6519249 1-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 921150-48-3](/img/structure/B6519249.png)
1-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
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Overview
Description
1-(4-Methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (hereafter referred to as 4-MMPTU) is an organic compound with a wide range of applications in scientific research. It has been used as a reagent in a variety of organic synthesis reactions, as a catalyst in the production of polymers and as a drug in the treatment of certain diseases. 4-MMPTU is also known as 4-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethylurea, 4-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethylurea, and 4-methylphenyl-1H-1,2,3,4-tetrazol-5-ylmethylurea.
Scientific Research Applications
4-MMPTU has been used as a reagent in a variety of organic synthesis reactions, as a catalyst in the production of polymers and as a drug in the treatment of certain diseases. In addition, 4-MMPTU has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of catalysts for the polymerization of olefins, and the synthesis of pharmaceuticals.
Mechanism of Action
4-MMPTU acts as a reagent in a variety of organic synthesis reactions, as a catalyst in the production of polymers, and as a drug in the treatment of certain diseases. In the case of pharmaceuticals, 4-MMPTU acts as a prodrug, which is a compound that is metabolized in the body to produce the active drug. 4-MMPTU is converted to the active drug by a series of enzymatic reactions, which are catalyzed by various enzymes.
Biochemical and Physiological Effects
4-MMPTU has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-MMPTU has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been associated with a variety of beneficial effects, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, 4-MMPTU has been found to have anti-oxidant and anti-apoptotic effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-MMPTU in laboratory experiments is its low cost and availability. Additionally, 4-MMPTU is relatively stable and can be stored for long periods of time without significant degradation. However, 4-MMPTU is a relatively new compound, and its effects on the body and its potential toxicity are not yet fully understood.
Future Directions
The potential applications of 4-MMPTU are vast, and there are many possible directions for future research. These include further investigations into its mechanism of action, the development of new synthetic methods for its production, and the exploration of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could lead to new treatments for a variety of diseases. Finally, further research into the potential toxicity of 4-MMPTU could lead to improved safety protocols for laboratory experiments.
Synthesis Methods
4-MMPTU can be synthesized from the reaction of 4-methoxyphenyl isothiocyanate and 1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl isocyanate. The reaction is typically carried out in an aqueous medium at a temperature of 60°C for 4 hours. After the reaction is complete, the product is isolated by filtration and recrystallized from ethanol.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-3-7-14(8-4-12)23-16(20-21-22-23)11-18-17(24)19-13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAGLURPLFYXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea |
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